- Thiocarbonyl to carbonyl group transformation using cuprous chloride and sodium hydroxideTetrahedron Letters, 1986, 27(33), 3911-12,
Cas no 90-47-1 (Xanthone)

Xanthone structure
Nombre del producto:Xanthone
Xanthone Propiedades químicas y físicas
Nombre e identificación
-
- Xanthone
- Xanthen-9-one
- XANTHONE(AS)
- 9H-Xanthen-9-one
- 9-Oxoxanthene
- 9-Xanthenone
- Benzophenone oxide
- Diphenylene ketone oxide
- Genicide
- Xanthenone
- 9-Xanthone
- Dibenzo-gamma-pyrone
- Xanthene, 9-oxo-
- 9H-Xanthene, 9-oxo-
- Caswell No. 905
- Dibenzo-.gamma.-pyrone
- EPA Pesticide Chemical Code 086503
- 9749WEV0CA
- E 6
- JNELGWHKGNBSMD-UHFFFAOYSA-N
- NSC14978
- ST024714
- diphenyline ketone oxide
- xanthene-9-one
- Xanthone(Genicide)
- Xanthon
- BCP21155
- Spectrum2_000052
- AC-907/21098006
- NCGC00095484-03
- Z104477176
- HY-N0126
- W-100331
- CHEMBL186784
- NSC 14978
- Xanthone, 97%
- F8889-9282
- XANTHONE [USP-RS]
- EN300-20176
- SY017687
- Spectrum3_001884
- MLS002207109
- 90-47-1
- Q421789
- NSC-14978
- Tox21_301151
- MFCD00005060
- UNII-9749WEV0CA
- CHEBI:37647
- SR-05000002437-1
- C13H8O2
- STR05546
- SW219800-1
- BSPBio_003388
- F15407
- STK372481
- SCHEMBL41161
- SMR000112239
- DTXCID201795
- FT-0645039
- SR-05000002437
- CAS-90-47-1
- DTXSID6021795
- LS-162426
- CCG-38356
- XANTHONE [MI]
- WLN: T C666 BO IVJ
- CS-0007833
- X0005
- NCGC00095484-02
- NCGC00255049-01
- Xanthone (Genicide)
- KBio3_002891
- Xanthone, United States Pharmacopeia (USP) Reference Standard
- NCGC00095484-01
- s2372
- A843557
- BDBM50155411
- HMS3651G22
- AI3-00077
- EINECS 201-997-7
- InChI=1/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8
- AKOS001213782
- xanthen-9-on
- SPECTRUM200523
- SDCCGMLS-0066462.P001
- ghl.PD_Mitscher_leg0.1212
- SPBio_000203
- Xanthen-9-one (8CI)
- Dibenzo-γ-pyrone
- Dibenzo[b,e]pyran-10-one
- NS00039360
- DA-68731
- Dibenzo-g-pyrone
- 9Xanthone
- BRD-K27135764-001-08-7
- XANTHONE (USP-RS)
- Dibenzogammapyrone
- 9Xanthenone
- 9HXanthen9one
- 9Oxoxanthene
- Xanthene, 9oxo
- 9HXanthene, 9oxo
- Xanthen9one
- Dibenzo(b,e)pyran-10-one
- Dibenzo-I3-pyrone
- C22599
-
- MDL: MFCD00005060
- Renchi: 1S/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
- Clave inchi: JNELGWHKGNBSMD-UHFFFAOYSA-N
- Sonrisas: O=C1C2C(=CC=CC=2)OC2C1=CC=CC=2
- Brn: 140443
Atributos calculados
- Calidad precisa: 196.05200
- Masa isotópica única: 196.052
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 0
- Complejidad: 237
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Peso molecular: 196.20
- Xlogp3: 3.4
- Superficie del Polo topológico: 26.3
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Color / forma: White to light yellow needle like crystals.
- Denso: 1.1607 (rough estimate)
- Punto de fusión: 172-174 °C (lit.)
- Punto de ebullición: 349-350 °C/730 mmHg(lit.)
- Punto de inflamación: 350-351°C
- índice de refracción: 1.6000 (estimate)
- Coeficiente de distribución del agua: It is Soluble in water (partly), chloroform, hot Toluene, ether (slightly), and hot alcohol.
- Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents.
- PSA: 30.21000
- Logp: 2.94620
- Merck: 10062
- Disolución: It is soluble in chloroform, ethanol, ether, chloroform and benzene, slightly soluble in petroleum ether, but insoluble in water.
Xanthone Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Danger
- Instrucciones de peligro: H301
- Declaración de advertencia: P301+P310
- Número de transporte de mercancías peligrosas:UN 2811 6.1/PG 3
- Wgk Alemania:3
- Código de categoría de peligro: 22
- Instrucciones de Seguridad: S24/25
- Rtecs:ZD5711000
-
Señalización de mercancías peligrosas:
- TSCA:Yes
- Términos de riesgo:R22
Xanthone Datos Aduaneros
- Código HS:2932999099
- Datos Aduaneros:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Xanthone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20176-0.5g |
9H-xanthen-9-one |
90-47-1 | 95% | 0.5g |
$21.0 | 2023-09-16 | |
Oakwood | 358255-1g |
9H-Xanthen-9-one |
90-47-1 | 99% | 1g |
$9.00 | 2024-07-19 | |
eNovation Chemicals LLC | D387972-25g |
Xanthone |
90-47-1 | 97% | 25g |
$110 | 2024-05-24 | |
Enamine | EN300-20176-0.1g |
9H-xanthen-9-one |
90-47-1 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
Enamine | EN300-20176-25.0g |
9H-xanthen-9-one |
90-47-1 | 95% | 25g |
$41.0 | 2023-04-20 | |
Apollo Scientific | OR1180-100g |
Xanthone |
90-47-1 | 98+% | 100g |
£40.00 | 2025-02-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1720203-100MG |
90-47-1 | 100MG |
¥9538.08 | 2023-04-12 | |||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017741-25g |
Xanthone |
90-47-1 | 98% | 25g |
¥128 | 2024-05-21 | |
eNovation Chemicals LLC | D387972-100g |
Xanthone |
90-47-1 | 97% | 100g |
$200 | 2024-05-24 | |
ChemScence | CS-0007833-500g |
Xanthone |
90-47-1 | 99.83% | 500g |
$320.0 | 2022-04-26 |
Xanthone Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Solvents: Acetonitrile ; 12 h, 1 atm, 25 °C
Referencia
- A sodium trifluoromethanesulfinate-mediated photocatalytic strategy for aerobic oxidation of alcoholsChemical Communications (Cambridge, 2020, 56(82), 12443-12446,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ; 8 h, 1 atm, rt
Referencia
- Synthesis of xanthones, thioxanthones and acridones by a metal-free photocatalytic oxidation using visible light and molecular oxygenMolecules, 2021, 26(4),,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Acetic acid , 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , tert-Butyl nitrite Solvents: 1,2-Dichloroethane ; 12 h, rt
Referencia
- Visible-Light-Induced Aerobic Oxidation of Benzylic C(sp 3 )-H of Alkylarenes Promoted by DDQ, tert -Butyl Nitrite, and Acetic AcidSynlett, 2019, 30(2), 218-224,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Cesium, (tribromoplumbyl)- Solvents: Dichloromethane ; 2.5 h, rt
Referencia
- Visible-Light Photocatalytic Highly Selective Oxidation of Alcohols into Carbonyl Compounds by CsPbBr3 PerovskiteJournal of Organic Chemistry, 2023, 88(20), 14559-14570,
Synthetic Routes 6
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2808473-59-6 Solvents: Acetonitrile ; 16 h, 65 °C
Referencia
- Highly efficient multi-site synergistic catalysis of a polyoxovanadate-based metal-organic framework for benzylic C-H bond oxidationJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(31), 16514-16523,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Stereoisomer of [[N′′,N′′′′′,N′′′′′′′′-[(nitrilo-κN)tri-2,1-ethanediyl]tris[N,N,… Solvents: Acetone ; 0 °C
Referencia
- Formation of cobalt-oxygen intermediates by dioxygen activation at a mononuclear nonheme cobalt(II) centerDalton Transactions, 2021, 50(34), 11889-11898,
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Lithium chloride , Oxygen Catalysts: Copper chloride dihydrate Solvents: Acetonitrile ; 48 h, 25 °C
Referencia
- Visible light-driven copper(II) catalyzed aerobic oxidative cleavage of carbon-carbon bonds: a combined experimental and theoretical studyOrganic Chemistry Frontiers, 2022, 9(22), 6229-6239,
Synthetic Routes 12
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Pyridinium, 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tris[1-ethyl-, bromide (1:3) Solvents: Acetonitrile ; 18 h, rt
Referencia
- Redox-active and Bronsted basic dual sites for photocatalytic activation of benzylic C-H bonds based on pyridinium derivativesGreen Chemistry, 2022, 24(6), 2492-2498,
Synthetic Routes 14
Condiciones de reacción
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ; 12 h, 130 °C
Referencia
- Concise synthesis of xanthones by the tandem etherification-Acylation of diaryliodonium salts with salicylatesChinese Chemical Letters, 2018, 29(6), 985-988,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Peracetic acid Catalysts: 2479278-27-6 Solvents: Acetic acid , Acetonitrile ; 24 h, 60 °C
Referencia
- Palladium aminopyridine complexes catalyzed selective benzylic C-H oxidations with peracetic acidDalton Transactions, 2020, 49(32), 11150-11156,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: 2,4,6-Trimethylpyridine , Tetrabutylammonium perchlorate , Water Catalysts: Tempo Solvents: Dichloromethane ; 10 min, rt; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Electrochemical Decarboxylative Oxygenation of Carboxylic AcidsACS Sustainable Chemistry & Engineering, 2022, 10(15), 5067-5071,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) , Manganese sulfate hydrate (solid support) Solvents: Dichloromethane ; 24 h, rt
Referencia
- Green oxidations. Manganese(II) sulfate aided oxidations of organic compounds by potassium permanganateMonatshefte fuer Chemie, 2007, 138(7), 649-651,
Synthetic Routes 18
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Acetyl chloride , Sulfuric acid
Referencia
- A new condensing agent for the preparation of benzo-γ-pyrones, and the mode of action of sulfoacetic acid in acetylationsBerichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1933, 66, 1168-77,
Synthetic Routes 20
Synthetic Routes 21
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 4 h, 50 °C
Referencia
- Broadening the catalyst and reaction scope of regio- and chemoselective C-H oxygenation: a convenient and scalable approach to 2-acylphenols by intriguing Rh(II) and Ru(II) catalysisOrganic & Biomolecular Chemistry, 2013, 11(14), 2318-2322,
Synthetic Routes 22
Synthetic Routes 23
Synthetic Routes 24
Condiciones de reacción
1.1 Reagents: Trimethylamine oxide Solvents: Acetonitrile
Referencia
- Oxo transfer from amine N-oxides to copper salts: resulting copper(III) mediated oxidation of organic ligandsStudies in Surface Science and Catalysis, 1991, 66, 665-73,
Synthetic Routes 25
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , Nitric acid Solvents: Dichloromethane ; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- Scalable Aerobic Oxidation of Alcohols Using Catalytic DDQ/HNO3Organic Process Research & Development, 2020, 24(5), 856-860,
Synthetic Routes 26
Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Manganese oxide (MnO2) Solvents: Acetonitrile , Water ; 10 h, 80 °C
Referencia
- Oxidation of alkyl aromatics to ketones by tert-butyl hydroperoxide on manganese dioxide catalystTetrahedron Letters, 2012, 53(24), 2989-2992,
Synthetic Routes 27
Synthetic Routes 28
Condiciones de reacción
1.1 Reagents: Cesium carbonate , 4,7-Diphenyl-1,10-phenanthroline , Oxygen Catalysts: Copper oxide (CuO) , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ; rt → 40 °C; 40 h, 40 °C
Referencia
- Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper CatalysisSynlett, 2023, 34(17), 2029-2033,
Xanthone Raw materials
- (2-Fluorophenyl)(2-hydroxyphenyl)methanone
- Xanthene-9-carboxylic acid
- 9H-xanthene-9-thione
- Methyl 2-phenoxybenzoate
- 2-Phenoxybenzoic acid
- Xanthydrol
- Xanthene
Xanthone Preparation Products
Xanthone Literatura relevante
-
1. Synthesis of C-ring substituted xanthones from the [4?+?2] cycloaddition reaction of vinylchromones and acyclic enaminesAvijit S. Kelkar,Roy M. Letcher,Kung-Kai Cheung,Kwei-Fung Chiu,Geoffrey D. Brown J. Chem. Soc. Perkin Trans. 1 2000 3732
-
Jie Liu,Hui Bao,Huailing Wang,Qiang Luo,Jianhong Zuo,Zhigang Liu,Shuqi Qiu,Xizhuo Sun,Xiaoyu Liu RSC Adv. 2019 9 40781
-
Diana I. S. P. Resende,Fernando Dur?es,Miguel Maia,Emília Sousa,Madalena M. M. Pinto Org. Chem. Front. 2020 7 3027
-
Xiao-Qian Chi,Cheng-Ting Zi,Hong-Mei Li,Liu Yang,Yong-Feng Lv,Jin-Yu Li,Bo Hou,Fu-Cai Ren,Jiang-Miao Hu,Jun Zhou RSC Adv. 2018 8 41377
-
5. Acid catalysed rearrangements of 1-hydroxy-2,3,4,4a-tetrahydro-9H-xanthen-9-ones: synthesis and cycloaddition reactions of 3,4-dihydro-9H-xanthen-9-onesChristopher D. Gabbutt,John D. Hepworth,Michael W. J. Urquhart,Luis M. Vazquez de Miguel J. Chem. Soc. Perkin Trans. 1 1998 1547
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